![molecular formula C21H22N4O5S B2591985 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1797553-05-9](/img/structure/B2591985.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Chiral Synthesis
The chiral centers within this compound can be exploited in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals. The enantioselective synthesis can lead to medications with improved efficacy and reduced side effects .
Enzyme Inhibition
Compounds with this structure have been studied for their potential to inhibit enzymes. Enzyme inhibition is a key mechanism in drug design, particularly for targeting diseases where overactivity of specific enzymes is a factor .
Catalysis
The benzodioxin moiety within the compound can be used as a ligand in catalytic systems. Such systems are valuable in chemical reactions that require precision and control, such as asymmetric hydrogenation, which is important for producing optically active substances .
Biological Activity
The compound’s structural similarity to bioactive natural products suggests potential biological activities. It could be a starting point for the development of new drugs with applications in treating conditions like hypertension or schizophrenia .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-24(2)31(27,28)18-9-7-15(8-10-18)21(26)23-16-11-22-25(12-16)13-17-14-29-19-5-3-4-6-20(19)30-17/h3-12,17H,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKPNUXLMNMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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